1-(1-Hydroxycycloheptyl)-2-phenylethanone
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Overview
Description
1-(1-Hydroxycycloheptyl)-2-phenylethanone is an organic compound with a unique structure that includes a cycloheptyl ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)-2-phenylethanone typically involves the following steps:
Formation of Cycloheptyl Ketone: The initial step involves the formation of cycloheptyl ketone through the reaction of cycloheptanone with a suitable reagent.
Addition of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cycloheptyl ketone in the presence of a catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the cycloheptyl ring to form the hydroxycycloheptyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxycycloheptyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptyl alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-Hydroxycycloheptyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Hydroxycycloheptyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(1-Hydroxycyclohexyl)-2-phenylethanone: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(1-Hydroxycyclopentyl)-2-phenylethanone: Contains a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1-Hydroxycycloheptyl)-2-phenylethanone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions in various applications.
Conclusion
1-(1-Hydroxycyclohe
Properties
CAS No. |
634598-40-6 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(1-hydroxycycloheptyl)-2-phenylethanone |
InChI |
InChI=1S/C15H20O2/c16-14(12-13-8-4-3-5-9-13)15(17)10-6-1-2-7-11-15/h3-5,8-9,17H,1-2,6-7,10-12H2 |
InChI Key |
TWAVDUXINNCUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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